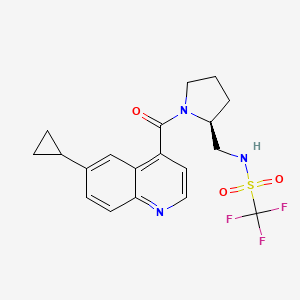
URAT1 inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
URAT1 inhibitor 10 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to reduce serum uric acid levels, making it a potential therapeutic agent for conditions such as hyperuricemia and gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 10 typically involves a series of chemical reactions. One common method includes the coupling reaction of carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
URAT1 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Hydroxylamine hydrochloride: Used in the formation of oxadiazole rings.
Diphenic anhydride: Used in the synthesis of intermediate compounds.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which may have varying degrees of efficacy and potency as URAT1 inhibitors .
Scientific Research Applications
URAT1 inhibitor 10 has a wide range of scientific research applications, including:
Biology: Helps in understanding the role of urate transporters in cellular processes and metabolic pathways.
Medicine: Potential therapeutic agent for treating hyperuricemia and gout by lowering serum uric acid levels.
Industry: Used in the development of new pharmaceuticals and therapeutic agents targeting urate transporters.
Mechanism of Action
URAT1 inhibitor 10 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine and a consequent reduction in serum uric acid levels . The molecular targets involved include the urate transporter 1 protein, and the pathways affected are primarily those related to uric acid metabolism and excretion .
Comparison with Similar Compounds
Similar Compounds
Benzbromarone: A nonselective uricosuric that inhibits URAT1 and other transporters like GLUT9.
Lesinurad: A selective URAT1 inhibitor with a similar mechanism of action.
Probenecid: Another uricosuric agent that inhibits URAT1 and other transporters.
Uniqueness
URAT1 inhibitor 10 is unique in its high selectivity for URAT1, which reduces the likelihood of off-target effects and enhances its efficacy in lowering serum uric acid levels . This selectivity makes it a promising candidate for the development of new therapeutic agents for hyperuricemia and gout .
Properties
Molecular Formula |
C19H20F3N3O3S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1 |
InChI Key |
XQQJMZIMHMGOOZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















